molecular formula C18H25NO6S B1412384 tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate CAS No. 1648864-36-1

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate

Cat. No.: B1412384
CAS No.: 1648864-36-1
M. Wt: 383.5 g/mol
InChI Key: DAHOLNGZIKVTHQ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25NO6S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been used in the synthesis of complex molecules. For example, Weber et al. (1995) demonstrated its use in creating all-cis trisubstituted pyrrolidin-2-one structures, highlighting its utility in constructing molecules with specific chiral configurations (Weber et al., 1995).

  • Enantioselective Synthesis : Chung et al. (2005) described its role in an enantioselective synthesis process. The compound was part of a method to efficiently synthesize N-tert-butyl disubstituted pyrrolidines, showcasing its importance in the creation of chiral molecules (Chung et al., 2005).

  • X-Ray Diffraction Studies : Naveen et al. (2007) used this compound in research involving X-ray diffraction to determine the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This highlights its role in analytical chemistry and structural biology (Naveen et al., 2007).

  • Chemical Synthesis and Analysis : In 2021, Çolak et al. synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starting from tert-butyl 4-oxopiperidine-1-carboxylate. This study showed its application in synthesizing complex organic compounds (Çolak et al., 2021).

  • Crystallography and Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and characterized its structure, showing the compound's relevance in molecular structure analysis (Moriguchi et al., 2014).

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-10-9-14-11-16(20)19(12-14)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHOLNGZIKVTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(=O)N(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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